磷酸氢钙二水合物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

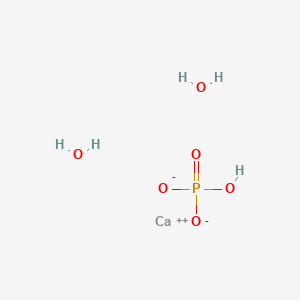

Calcium hydrogen phosphate dihydrate (CaHPO4·2H2O) is a mineral salt composed of calcium, hydrogen, phosphorus, and oxygen. It is also known as dicalcium phosphate dihydrate, or DCPD. CaHPO4·2H2O is an important inorganic compound used in many industrial and medical applications. It is a white, odorless, crystalline powder with a low solubility in water. CaHPO4·2H2O is used in the synthesis of many pharmaceuticals, food additives, and other industrial products. It is also used in the production of many nutritional supplements, toothpastes, and other products.

科学研究应用

生物材料和组织工程

磷酸氢钙二水合物是羟基磷灰石的前体材料,羟基磷灰石是钙化组织的矿物相 . 已知该化合物在体内表现出高生物相容性和可吸收性 . 它可用于制造用于组织工程的可吸收生物材料 .

晶体排列

可以使用磁场控制多晶磷酸氢钙二水合物的晶体排列 . 此特性在晶体排列至关重要的各种应用中可能是有益的 .

制药应用

磷酸氢钙二水合物用于制造药物片剂 . 它提供了必要的钙和磷,这些是必需的营养素 .

营养补充剂

该化合物也是营养补充剂中钙和磷的来源<a aria-label="2: " data-citationid="ee96

作用机制

Target of Action

Calcium hydrogenphosphate dihydrate, also known as Dicalcium phosphate dihydrate, primarily targets the stomach and teeth . In the stomach, it reacts with acid to raise the pH . In toothpaste, it provides a source of calcium and phosphate ions to support remineralization of the teeth . As a supplement, it provides a source of calcium and phosphate, both of which are important ions in bone homeostasis .

Mode of Action

The phosphate ions in calcium phosphate likely react with hydrochloric acid in the stomach to neutralize the pH . In toothpaste and in systemic circulation, calcium phosphate provides a source of calcium and phosphate ions to support remineralization of the teeth and bone homeostasis respectively . The increase in plasma calcium reduces calcium flux from osteocyte activity by reducing the secretion of parathyroid hormone (PTH) . Calcium does this by stimulating a G-protein coupled calcium receptor on the surface of parathyroid cells .

Biochemical Pathways

The reduction in calcium flux increases the amount of calcium deposited in bone resulting in an increase in bone mineral density . The reduction in PTH secretion also reduces the amount of vitamin D metabolized to its active form, calcidiol . Since calcidiol increases the expression of calcium dependent ATPases and transient receptor potential cation channel subfamily V member 6 (TRPV6) both of which are involved in calcium uptake from the gut, a reduction in calcidiol results in less calcium absorption .

Pharmacokinetics

It is known that the stability of the compound is directly related to storage conditions . Improper temperature conditions may affect its efficacy, safety, and shelf life .

Result of Action

The result of the action of calcium hydrogenphosphate dihydrate is the neutralization of stomach acid, which can help alleviate symptoms of heartburn or indigestion . In toothpaste, it helps support the remineralization of teeth, which can contribute to dental health . As a supplement, it supports bone homeostasis, contributing to bone health .

安全和危害

未来方向

Calcium hydrogen phosphate dihydrate is extensively used as the diluent and bulking agent for preparing pharmaceutical tablets . The thermal stability and thermally induced physical and chemical changes in the preparation components directly affect the preparation conditions and the physico-chemical properties of the pharmaceutical preparation .

属性

| { "Design of the Synthesis Pathway": "The synthesis of Calcium hydrogen phosphate dihydrate can be achieved through a precipitation reaction using Calcium chloride and Sodium dihydrogen phosphate as starting materials.", "Starting Materials": [ "Calcium chloride", "Sodium dihydrogen phosphate", "Water" ], "Reaction": [ "Dissolve 10.008 g of Calcium chloride in 100 mL of water to prepare a 0.1 M solution.", "Dissolve 7.211 g of Sodium dihydrogen phosphate in 100 mL of water to prepare a 0.1 M solution.", "Mix the two solutions together slowly while stirring, until a white precipitate forms.", "Continue stirring for 30 minutes to ensure complete precipitation.", "Filter the solution to collect the precipitate.", "Wash the precipitate with distilled water to remove any impurities.", "Dry the precipitate at 100°C for 24 hours to obtain Calcium hydrogen phosphate dihydrate." ] } | |

| 7789-77-7 | |

分子式 |

CaH5O5P |

分子量 |

156.09 g/mol |

IUPAC 名称 |

calcium;hydrogen phosphate;dihydrate |

InChI |

InChI=1S/Ca.H3O4P.H2O/c;1-5(2,3)4;/h;(H3,1,2,3,4);1H2 |

InChI 键 |

SNEQGKNGRFIHGW-UHFFFAOYSA-N |

SMILES |

O.O.OP(=O)([O-])[O-].[Ca+2] |

规范 SMILES |

O.OP(=O)(O)O.[Ca] |

| 14567-92-1 7789-77-7 |

|

Pictograms |

Irritant |

同义词 |

ushite calcium monohydrogen phosphate dihydrate calcium phosphate, dibasic calcium phosphate, dibasic, dihydrate calcium phosphate, dihydrate (1:1) dibasic calcium phosphate dihydrate dicalcium phosphate dicalcium phosphate anhydrous dicalcium phosphate dihydrate |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of calcium hydrogen phosphate dihydrate?

A1: The molecular formula of calcium hydrogen phosphate dihydrate is CaHPO4·2H2O. Its molecular weight is 172.09 g/mol.

Q2: What spectroscopic data is available for CHPD?

A2: Fourier Transform Infrared Spectroscopy (FTIR) and Fourier Transform Raman Spectroscopy are commonly employed to analyze CHPD. [] Characteristic peaks in FTIR and Raman spectra help identify the functional groups and confirm the presence of CHPD. For instance, P-O-P asymmetric stretchings are observed in both FTIR and Raman spectra. []

Q3: How does the stability of calcium hydrogen phosphate dihydrate vary under different conditions?

A3: The stability of CHPD is influenced by factors like temperature, pH, and the presence of additives. For example, thermal analysis reveals that CHPD undergoes multi-step dehydration at elevated temperatures, ultimately transforming into γ-calcium pyrophosphate (γ-CPP). [] The presence of certain anionic surfactants can also lead to phase changes, forming a mixture of CHPD and octacalcium phosphate. []

Q4: What are some applications of CHPD that leverage its material properties?

A4: CHPD's biocompatibility and resorbability make it suitable for applications in biomaterials and medicine. It serves as a precursor to hydroxyapatite, the mineral phase of bone. [] Research explores its use as a fire retardant in melamine-urea-formaldehyde-bonded wood composites. [] It is also a component in some dental hygiene agents due to its ability to adsorb substances like albumin, dextran, and lipids. []

Q5: How does calcium hydrogen phosphate dihydrate interact with biological systems?

A5: CHPD is often studied in the context of biomineralization, particularly in the formation of urinary stones. [, , , , , , , , ] It is a stable form of calcium phosphate found in urinary calculi. Researchers investigate its interactions with various substances, including plant extracts, to understand and potentially inhibit its crystallization process. [, , , , , ]

Q6: Can you elaborate on the role of CHPD in the formation of urinary stones?

A6: CHPD, also known as brushite in this context, is commonly found in urinary stones. [, , , , , , , , ] Its formation is influenced by factors such as urine pH, concentration of calcium and phosphate ions, and the presence of promoters or inhibitors. Researchers investigate CHPD crystal growth in vitro using techniques like single diffusion gel growth to understand the mechanisms of stone formation and explore potential inhibitors. [, , , , , , ]

Q7: How is CHPD used in the development of biomaterials?

A7: CHPD is a precursor material for hydroxyapatite, the mineral phase of bone, and exhibits high biocompatibility and resorbability. [] This makes it a valuable material in the development of bone replacement materials. For example, it is used as a precursor in the fabrication of carbonate apatite blocks, a type of bone replacement used to repair defects. []

Q8: What factors influence the dissolution and solubility of CHPD?

A8: The dissolution rate and solubility of CHPD are influenced by factors such as pH, temperature, and the presence of other ions or compounds in the surrounding media. [, ] For example, CHPD's solubility is higher in acidic environments.

Q9: How do dissolution and solubility affect the bioavailability of CHPD?

A9: Dissolution is a critical factor affecting the bioavailability of CHPD, particularly in oral drug delivery. Faster dissolution typically leads to quicker absorption and potentially higher bioavailability. []

Q10: What are some alternatives to CHPD in its different applications?

A10: Alternatives to CHPD depend on the specific application. In drug formulations, other fillers like lactose, mannitol, microcrystalline cellulose, and hydroxyapatite can be considered. [, , ] For bone replacement materials, other calcium phosphate ceramics and polymers are potential alternatives. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[4-[2-Hydroxyethyl(methyl)amino]-2-nitroanilino]propane-1,2-diol](/img/structure/B33827.png)

![8-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B33831.png)

![N,N-diethyl-2-[4-[(Z)-1-(4-fluorophenyl)-2-phenylethenyl]phenoxy]ethanamine](/img/structure/B33839.png)

![1,5,6-trimethyl-2H-pyrazolo[3,4-b]pyrazin-3-one](/img/structure/B33842.png)